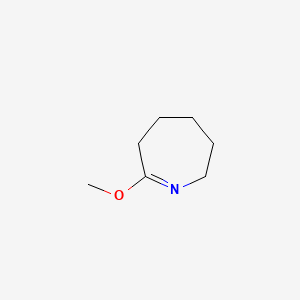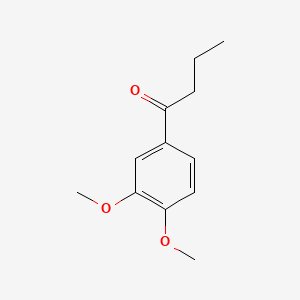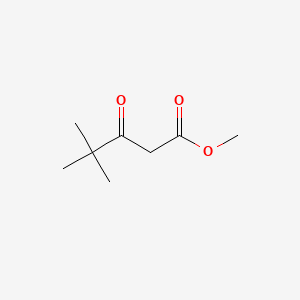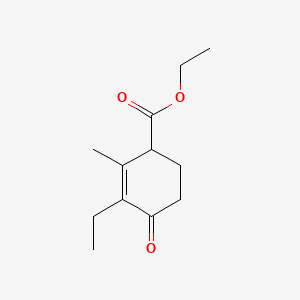
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
Übersicht
Beschreibung
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine (7-MeTHA) is a novel compound with a wide range of applications in scientific research. It is a heterocyclic compound, which is a type of organic compound that contains a ring structure of atoms with at least one atom of a different element. 7-MeTHA is a derivative of azepine, a cyclic amine compound, and is composed of seven carbon atoms, four hydrogen atoms, one nitrogen atom, and one oxygen atom. 7-MeTHA is a versatile compound, and has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine is explored in medicinal chemistry for its potential to serve as a building block in the synthesis of pharmacologically active molecules. Its structure is a key intermediate in the synthesis of various heterocyclic compounds that exhibit biological activity .
Agriculture
In the field of agriculture, this compound could be investigated for the development of novel agrochemicals. Its azepine core may be utilized to create derivatives with potential herbicidal or pesticidal properties .
Material Science
Material scientists might find 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine useful as a precursor for the synthesis of organic compounds that can be incorporated into advanced materials, such as conductive polymers or organic semiconductors .
Environmental Science
This compound’s derivatives could be studied for their environmental impact, particularly in the degradation of pollutants or the synthesis of biodegradable materials. Its reactivity might offer pathways to break down harmful chemicals in the environment .
Biochemistry
In biochemistry, 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine may be used to study enzyme-substrate interactions, given its structural similarity to biological lactams. It could help in understanding the mechanisms of enzyme catalysis and inhibition .
Pharmacology
Pharmacological research might involve this compound as a scaffold for drug development. Its ring structure could mimic certain neurotransmitters or hormones, making it valuable in the design of receptor agonists or antagonists .
Green Chemistry
The compound is also significant in green chemistry applications, where it can be synthesized through eco-friendly methods. Researchers are interested in developing sustainable processes for its production that minimize waste and environmental impact .
Synthetic Organic Chemistry
Finally, in synthetic organic chemistry, 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine is a versatile synthetic intermediate. It can undergo various chemical transformations, enabling the creation of a wide array of complex organic molecules .
Eigenschaften
IUPAC Name |
7-methoxy-3,4,5,6-tetrahydro-2H-azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-9-7-5-3-2-4-6-8-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXIQMQGKSQHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062491 | |
| Record name | 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine | |
CAS RN |
2525-16-8 | |
| Record name | 1-Aza-2-methoxy-1-cycloheptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2525-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002525168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Methylcaprolactim | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O-Methylcaprolactim | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,4,5,6-tetrahydro-7H-azepin-2-yl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-METHOXY-3,4,5,6-TETRAHYDRO-2H-AZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD6DMX4LAT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1359873.png)

![Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate](/img/structure/B1359878.png)

![4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1359880.png)
![5-(Chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1359882.png)